molecular formula C21H19FN4O5 B2459933 2-(4-fluorophenyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one CAS No. 921836-33-1

2-(4-fluorophenyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one

Cat. No.: B2459933
CAS No.: 921836-33-1
M. Wt: 426.404
InChI Key: DELFSCPEHFRTTP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. It is built on a pyridazin-3(2H)-one core, a heterocyclic scaffold extensively documented for its diverse biological properties . This core structure is strategically functionalized with a 4-fluorophenyl group at the 2-position and a methoxy group at the 5-position, modifications known to influence the molecule's electronic properties and metabolic stability . A key structural feature is the 1-carbonylpiperazine linker attached at the 6-position of the pyridazinone ring, which connects to a furan-2-carbonyl moiety. The incorporation of a piperazine carbonyl is a common strategy in drug design to modulate physicochemical properties and receptor binding affinity . The terminal furan ring, a heteroaromatic group, can serve as an important pharmacophore, potentially contributing to target engagement through hydrogen bonding or π-π stacking interactions . Research Applications and Potential: Compounds featuring pyridazinone and piperazine motifs, similar to this product, are frequently investigated as potential antagonists or inhibitors for various biological receptors and enzymes . The specific structural architecture of this molecule suggests it is a valuable chemical tool for probing purinergic signaling pathways, particularly as an adenosine receptor antagonist, an area of research relevant to inflammation, asthma, and neurological disorders . Furthermore, the structural synergy between the fluorophenyl, methoxypyridazinone, and acylpiperazine groups makes it a compelling candidate for screening in oncology research, given that such derivatives are often explored as kinase inhibitors . Its well-defined structure also makes it suitable for computational chemistry studies, including density functional theory (DFT) calculations to understand its electronic properties, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs), which are critical for predicting reactivity and biological activity . Additionally, it can be used as a key intermediate in the synthesis of more complex chemical entities for structure-activity relationship (SAR) studies. Usage Note: This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O5/c1-30-17-13-18(27)26(15-6-4-14(22)5-7-15)23-19(17)21(29)25-10-8-24(9-11-25)20(28)16-3-2-12-31-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELFSCPEHFRTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one is a novel synthetic derivative belonging to the class of pyridazinones. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H19FN4O4
  • Molecular Weight : 410.4 g/mol
  • IUPAC Name : 6-(4-fluorophenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4-one

The compound features a pyridazinone ring , a fluorophenyl group , and a furan-2-carbonyl-piperazine moiety , which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the fluorine atom in the fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors .

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing piperazine have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapeutic agents, especially in BRCA-deficient tumors .

Antimicrobial Properties

The furan moiety in the compound has been linked to antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. In studies involving related compounds, certain derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, suggesting that similar activities may be present in this compound .

Neuropharmacological Effects

Compounds containing piperazine structures are known for their central nervous system (CNS) effects. They often exhibit affinity for serotonin and dopamine receptors, which can lead to anxiolytic or antidepressant effects. Studies have shown that piperazine derivatives can significantly affect muscle relaxation and CNS activity .

Case Studies

  • Antitumor Efficacy : A study on a related pyridazinone showed that it effectively inhibited tumor growth in an SW620 colorectal cancer xenograft model, demonstrating good pharmacokinetic profiles and oral bioavailability .
  • Microbial Inhibition : Another investigation into substituted piperazine derivatives found promising results against M. tuberculosis, with several compounds exhibiting low cytotoxicity towards human cells while maintaining high antimicrobial efficacy .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorPyridazinonesInhibition of PARP; tumor growth reduction
AntimicrobialPiperazine DerivativesSignificant activity against M. tuberculosis
NeuropharmacologicalPiperazine CompoundsCNS effects; muscle relaxation

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

  • Fluorophenyl Group : Enhances biological activity through increased lipophilicity.
  • Furan-2-carbonyl and Piperazine Moiety : May interact with specific biological targets, contributing to its pharmacological properties.
  • Methoxypyridazinone Core : Provides a framework for further functionalization and biological activity.

Table 1: Structural Features of the Compound

ComponentDescription
Fluorophenyl GroupEnhances lipophilicity and biological activity
Furan-2-carbonylPotential for enzyme interaction
Piperazine MoietyInvolved in receptor binding
Methoxypyridazinone CoreCore structure for further modifications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : The presence of the furan and piperazine moieties suggests potential antimicrobial effects, which are common in compounds with similar structures.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of pyridazinones can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.

Case Studies

Several studies have explored the applications of similar compounds and their derivatives:

  • Antimicrobial Activity : A study demonstrated that compounds with furan and piperazine groups displayed significant antimicrobial properties against various bacterial strains. The mechanism of action was attributed to disruption of bacterial cell walls and interference with metabolic pathways .
  • Anticancer Research : In vitro studies on similar pyridazinone derivatives revealed their ability to induce apoptosis in cancer cells. The mechanisms involved include the activation of caspases and modulation of cell cycle regulators .
  • Neuropharmacology : Compounds containing piperazine rings have been studied for their effects on neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders .

Synthesis and Functionalization

The synthesis of 2-(4-fluorophenyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one involves multi-step reactions that allow for various functionalizations to enhance its biological profile.

Table 2: Synthesis Pathways

StepReaction TypeKey Reagents
1Formation of Furan DerivativeFuran-2-carboxylic acid
2Piperazine AttachmentPiperazine derivative
3Pyridazinone Core ConstructionPyridazine precursor

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related pyridazinone and piperazine derivatives.

Structural Analogues with Piperazine Moieties

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 5-methoxy, 4-fluorophenyl, furan-2-carbonyl ~458.4 (calculated) Not explicitly reported (inferred CNS activity)
6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone 2-fluorophenyl, chloro ~318.3 Antifungal, antibacterial
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Trifluoromethylphenyl, pyrazole ~392.4 Probable kinase inhibition
5-Amino-4-Chloro-2-Phenyl-3-(2H)-Pyridazinone (Pyrazon) Chloro, amino, phenyl ~223.6 Herbicide

Key Observations:

Substituent Effects on Activity: The target compound’s furan-2-carbonyl group may enhance binding to enzymes or receptors via hydrogen bonding, contrasting with the 2-fluorophenyl analogue’s reliance on halogen interactions . Pyrazon () lacks a piperazine moiety, relying on chloro and amino groups for herbicidal activity, which highlights the role of piperazine in diversifying biological targets .

Synthetic Routes: The target compound’s synthesis likely involves coupling a furan-2-carbonyl chloride with a pre-formed pyridazinone-piperazine intermediate, analogous to methods in (e.g., condensation of hydrazides with aldehydes) . In contrast, the trifluoromethylphenyl derivative () uses a coupling reaction between arylpiperazine and a carboxylic acid derivative, emphasizing the versatility of piperazine in modular synthesis .

Pharmacokinetic Implications: The methoxy group in the target compound may improve aqueous solubility compared to chloro substituents (e.g., pyrazon), which are more lipophilic . The 4-fluorophenyl group could enhance CNS penetration relative to non-fluorinated analogues, as seen in antipsychotic drugs like aripiprazole .

Research Findings and Mechanistic Insights

  • Antimicrobial Potential: Piperazine-pyridazinone hybrids (e.g., ’s derivatives) show broad-spectrum antifungal activity, suggesting the target compound may share this trait if tested .
  • Kinase Inhibition: The trifluoromethylphenyl analogue’s structural similarity to kinase inhibitors () implies that the target’s furan-carbonyl group might modulate kinase selectivity .
  • Metabolic Stability: Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit longer half-lives than those with electron-donating groups (e.g., methoxy), suggesting the target compound may require structural optimization for in vivo efficacy .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(4-fluorophenyl)-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one?

Methodological Answer: The synthesis involves multi-step reactions:

Core Formation : Construct the pyridazinone core via cyclization of hydrazine derivatives with diketones or via functionalization of preformed pyridazinone rings .

Substituent Introduction :

  • The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution or Suzuki coupling .
  • The piperazine-furanoyl moiety is typically added using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine nitrogen and furan-2-carboxylic acid .

Purification : Use column chromatography (silica gel) and confirm purity via HPLC (>95%) .
Key Challenges : Optimizing coupling yields and minimizing side reactions (e.g., over-acylation).

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm substituent positions (e.g., ¹H NMR for methoxy protons at ~3.8 ppm; ¹³C NMR for carbonyl signals at ~160-170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+ ~500-550 Da).
  • HPLC : Monitor reaction progress and purity using reverse-phase C18 columns with UV detection .

Advanced Questions

Q. What pharmacological targets are hypothesized for this compound, and how can binding affinity be experimentally validated?

Methodological Answer:

  • Target Hypotheses :
    • Serotonin Receptors : The 4-fluorophenyl-piperazine moiety is structurally analogous to known 5-HT1A/2A ligands .
    • Kinases : Pyridazinone derivatives often inhibit kinases (e.g., PDE inhibitors) .
  • Validation Methods :
    • In Vitro Assays : Radioligand binding assays (e.g., competitive displacement with [³H]-8-OH-DPAT for 5-HT1A) .
    • Functional Assays : cAMP accumulation or calcium flux assays to measure receptor modulation .
    • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in homology models .

Q. How do structural modifications (e.g., methoxy vs. ethoxy, furan vs. thiophene) impact biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) Insights :

Modification Hypothesized Impact Experimental Approach
Methoxy → EthoxyIncreased lipophilicity; altered metabolic stabilityCompare logP values and CYP450 stability assays
Furan → ThiopheneEnhanced π-π stacking with aromatic residuesCompetitive binding assays and X-ray crystallography
Fluorophenyl → ChlorophenylIncreased receptor affinity but potential toxicityToxicity screening (MTT assay) and IC50 comparisons

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Measure oral bioavailability and plasma half-life in rodent models .
    • Assess blood-brain barrier penetration using MDCK-MDR1 assays .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites .
  • Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) to align with in vivo exposure .

Q. What methodologies are recommended for assessing compound stability under physiological conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC to determine decomposition temperatures (expected >150°C for solid form) .
  • pH Stability : Incubate in buffers (pH 1-10) and monitor degradation via HPLC at 24/48/72 hours .
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .

Q. How can researchers design experiments to elucidate the mechanism of action (MoA) for this compound?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Proteomics : SILAC labeling to quantify changes in protein phosphorylation (e.g., kinase inhibition) .
  • CRISPR Screening : Genome-wide knockout libraries to identify resistance mechanisms .

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Identify low-abundance impurities (e.g., unreacted intermediates) .
  • NMR Spectroscopy : Detect stereochemical impurities (e.g., diastereomers) .
  • Elemental Analysis : Confirm stoichiometric ratios (e.g., C, H, N within 0.3% of theoretical) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction : Use QikProp or SwissADME to estimate logP, solubility, and CYP inhibition .
  • Molecular Dynamics (MD) : Simulate binding site interactions to prioritize substituents with improved residence times .
  • QSAR Models : Train regression models on analogs to predict bioavailability .

Q. What strategies mitigate off-target effects during preclinical development?

Methodological Answer:

  • Selectivity Screening : Panel assays against related targets (e.g., 50+ kinases or GPCRs) .
  • Cryo-EM/Co-crystallization : Resolve off-target binding modes for structure-guided optimization .
  • Toxicogenomics : RNA-seq in liver/kidney tissues to identify organ-specific toxicity pathways .

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